molecular formula C8H7NO B7768893 Mandelonitrile CAS No. 613-88-7

Mandelonitrile

Cat. No. B7768893
M. Wt: 133.15 g/mol
InChI Key: NNICRUQPODTGRU-UHFFFAOYSA-N
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Patent
US06353127B1

Procedure details

150 g of toluene and 7 g (0.02 mol) of Cyanex® 923 are initially introduced into a phosgenation apparatus with attached carbonic acid condenser and heated. At 99° C., 13 g of phosgene are gassed in over the course of 10 minutes. Thereafter, over the course of 2 hours, 192 g (1.44 mol) of benzaldehyde cyanohydrin and a further 149 g (total=172 g or 1.74 mol) of phosgene are added in parallel. The internal temperature is maintained between 99 and 102° C. throughout. After a post-reaction of 60 minutes at 99° C., excess phosgene is stripped out using N2 at 50° C. for 2.5 h. The discharge of 359 g is fractionally distilled on a 30 cm Vigreux column. The main fraction passes over at 0.6 mbar and a head temperature of from 68 to 73° C. 192.7 g (88.3% of theory) of α-chlorophenylacetonitrile are isolated.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step Two
Quantity
149 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)([Cl:3])=O.[CH:5]1[CH:10]=[CH:9][C:8]([CH:11](O)[C:12]#[N:13])=[CH:7][CH:6]=1.N#N>C1(C)C=CC=CC=1>[Cl:3][CH:11]([C:8]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1)[C:12]#[N:13]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
192 g
Type
reactant
Smiles
C1=CC=C(C=C1)C(C#N)O
Name
Quantity
149 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Five
Name
Quantity
150 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
At 99° C.
CUSTOM
Type
CUSTOM
Details
are gassed in over the course of 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature is maintained between 99 and 102° C. throughout
CUSTOM
Type
CUSTOM
Details
After a post-reaction of 60 minutes at 99° C.
Duration
60 min
CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
for 2.5 h
Duration
2.5 h
DISTILLATION
Type
DISTILLATION
Details
The discharge of 359 g is fractionally distilled on a 30 cm Vigreux column
CUSTOM
Type
CUSTOM
Details
of from 68 to 73° C

Outcomes

Product
Name
Type
product
Smiles
ClC(C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 192.7 g
YIELD: PERCENTYIELD 88.3%
YIELD: CALCULATEDPERCENTYIELD 967.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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